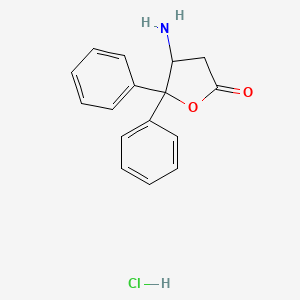
4-Amino-5,5-diphenyloxolan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5,5-diphenyloxolan-2-one;hydrochloride is a chemical compound with the molecular formula C15H14ClNO2 It is a derivative of oxolanone, featuring an amino group and two phenyl groups attached to the oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,5-diphenyloxolan-2-one;hydrochloride typically involves the reaction of 5,5-diphenyloxolan-2-one with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5,5-diphenyloxolan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Amino-5,5-diphenyloxolan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5,5-diphenyloxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5,5-diphenyloxolan-2-one: The parent compound without the hydrochloride salt.
5,5-Diphenyloxolan-2-one: Lacks the amino group, resulting in different chemical properties.
4-Amino-2-oxolanone: Similar structure but with different substituents.
Uniqueness
4-Amino-5,5-diphenyloxolan-2-one;hydrochloride is unique due to the presence of both amino and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Número CAS |
112169-34-3 |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
4-amino-5,5-diphenyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C16H15NO2.ClH/c17-14-11-15(18)19-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H |
Clave InChI |
IYLZYHRCBRMCAX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















